Parvaquone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

帕瓦奎酮是一种具有显著抗原生动物活性的羟基萘醌化合物。它主要用于兽医学治疗泰勒虫病,该病是由泰勒虫属寄生虫如牛泰勒虫和环状泰勒虫引起的。 该化合物以治疗东海岸热(牛的致命疾病)的有效性而闻名 .

准备方法

合成路线和反应条件: 帕瓦奎酮可以通过多种方法合成。一种常见的方法是使用2-羟基萘-1,4-二酮作为起始原料。合成通常涉及单步或两步过程,反应条件简单温和。 例如,一种方法包括用1-萘酚进行环己基化,然后进行氧化和环氧化 .

工业生产方法: 帕瓦奎酮的工业生产重点是实现更高的原子经济性和过程经济性,同时保持产品纯度。强调使用廉价且易于获得的原料和试剂。 近年来取得的进展导致了环境友好的工艺的开发,这些工艺操作简单,经济可行 .

化学反应分析

反应类型: 帕瓦奎酮会发生各种化学反应,包括氧化、还原和取代。

常用试剂和条件:

氧化: 帕瓦奎酮可以通过使用铬基氧化剂等试剂对2-环己基-1-萘酚进行氧化来合成.

还原: 帕瓦奎酮的还原可以用硼氢化钠等还原剂来实现。

取代: 涉及帕瓦奎酮的取代反应通常在碱性条件下使用卤代烷等试剂。

科学研究应用

Efficacy Against Theileria parva

-

Treatment of East Coast Fever :

- Clinical trials have demonstrated that parvaquone is effective in treating ECF. In one study involving 100 naturally infected cattle, 88% of those treated with this compound showed recovery from the disease .

- Another study indicated that this compound achieved a cure rate of 80% among cattle with advanced symptoms of ECF .

-

Comparative Studies :

- This compound has been compared with buthis compound, a more potent derivative. Both compounds exhibit similar efficacy in curing ECF, with buthis compound having a slightly higher cure rate (90%) compared to this compound (88%) in controlled trials .

- A study highlighted that while both drugs are effective, buthis compound persists longer in plasma and has a lower toxicity profile, making it a preferred option in certain cases .

Applications Beyond Theileria

This compound's applications extend to other protozoal infections:

- Neospora caninum : Research indicates that this compound inhibits the proliferation of Neospora caninum, suggesting potential use in treating neosporosis in livestock .

- Malaria and Cryptosporidiosis : Historical studies have shown that compounds related to this compound exhibit activity against malaria and cryptosporidiosis, indicating a broader spectrum of antiprotozoal activity .

Table 1: Summary of Clinical Trials Using this compound

Safety and Toxicity

This compound exhibits low toxicity levels, which is crucial for its use in livestock. Studies have reported an LD50 greater than 8000 mg/kg in rodents, indicating a favorable safety profile for veterinary applications .

作用机制

帕瓦奎酮通过靶向寄生虫的线粒体电子传递链发挥其作用。它与细胞色素b的醌结合位点结合,抑制辅酶Q-细胞色素c还原酶。 电子传递链的这种破坏会导致寄生虫死亡 .

类似化合物:

阿托伐醌: 一种用于治疗疟疾和肺炎支原体肺炎的羟基萘醌.

独特性: 帕瓦奎酮以其对牛泰勒虫和环状泰勒虫的特殊有效性而独树一帜,使其成为兽医学中治疗东海岸热的关键化合物。 其相对简单的合成和经济高效的生产方法进一步增强了其重要性 .

相似化合物的比较

Buparvaquone: Another hydroxy naphthoquinone with similar anti-protozoal activity.

Atovaquone: A hydroxynaphthoquinone used in the treatment of malaria and Pneumocystis jirovecii pneumonia.

Uniqueness: this compound is unique due to its specific effectiveness against Theileria parva and Theileria annulata, making it a crucial compound in veterinary medicine for treating East Coast Fever. Its relatively simple synthesis and cost-effective production methods further enhance its significance .

生物活性

Parvaquone, a naphthoquinone derivative, is primarily known for its efficacy in treating infections caused by the protozoan parasite Theileria parva, which is responsible for East Coast Fever (ECF) in cattle. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and clinical efficacy based on diverse research findings.

This compound is structurally related to other naphthoquinones, which are known for their biological activities. Its mechanism of action involves inhibition of mitochondrial respiration in Theileria parasites, leading to a decrease in ATP production and ultimately causing parasite death. This action is similar to that of other quinones, which disrupt electron transport chains within the mitochondria.

Pharmacokinetics

Research has shown that this compound has a relatively long half-life in plasma, allowing for sustained therapeutic effects. Studies indicate that this compound can persist longer in the bloodstream compared to its analogue, buthis compound, which enhances its potential efficacy in treating infections .

Comparative Studies

Numerous studies have assessed the efficacy of this compound in treating ECF. A notable trial involved 60 cattle infected with Theileria parva, where this compound was compared with a combination treatment of this compound and frusemide. The results indicated a cure rate of 80% for those treated with this compound alone and 93.3% for the combination therapy .

| Treatment Type | Total Cattle | Cured Cattle | Cure Rate (%) |

|---|---|---|---|

| This compound | 30 | 24 | 80.0 |

| This compound + Frusemide | 30 | 28 | 93.3 |

These findings underscore the importance of early diagnosis and prompt treatment to improve outcomes in infected animals.

Case Studies

A field trial conducted in Zambia evaluated the effectiveness of a single intramuscular dose of this compound at 2.5 mg/kg in cattle diagnosed with ECF. The study reported a cure rate of 91%, demonstrating this compound's potential as an effective treatment option .

In another study involving calves treated with various dosages of this compound, it was found that administering 10 mg/kg twice at 48-hour intervals resulted in a resolution of infection in approximately 84.6% of cases .

In Vitro Studies

In vitro studies have also been conducted to assess the cytotoxicity and uptake of this compound-loaded solid lipid nanoparticles (SLN). These studies revealed that SLN formulations exhibited low cytotoxicity to U937 cells while showing significant uptake by macrophage cell lines, indicating potential for targeted delivery to the reticuloendothelial system (RES) .

Safety Profile

The safety profile of this compound has been evaluated through various toxicity studies. Acute oral toxicity studies suggest that while side effects can occur, they are generally mild when administered at recommended dosages .

属性

CAS 编号 |

4042-30-2 |

|---|---|

分子式 |

C16H16O3 |

分子量 |

256.30 g/mol |

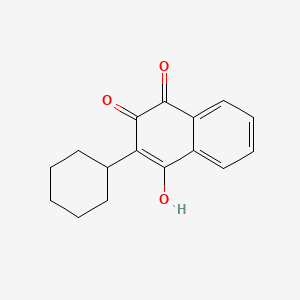

IUPAC 名称 |

3-cyclohexyl-4-hydroxynaphthalene-1,2-dione |

InChI |

InChI=1S/C16H16O3/c17-14-11-8-4-5-9-12(11)15(18)16(19)13(14)10-6-2-1-3-7-10/h4-5,8-10,17H,1-3,6-7H2 |

InChI 键 |

XBGHCDVBZZNDBY-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |

规范 SMILES |

C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |

Key on ui other cas no. |

4042-30-2 |

Pictograms |

Irritant |

同义词 |

2-hydroxy-3-cyclohexyl-1,4-naphthoquinone 993 C 993-C 993C parvaquone Wellcome 993C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。